2-Bromo-5-fluoro-N-methylbenzamide
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
2-bromo-5-fluoro-N-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFNO/c1-11-8(12)6-4-5(10)2-3-7(6)9/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HITYBKUDPXVEEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=CC(=C1)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30618697 | |
| Record name | 2-Bromo-5-fluoro-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30618697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
171426-13-4 | |
| Record name | 2-Bromo-5-fluoro-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30618697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2 Bromo 5 Fluoro N Methylbenzamide and Its Derivatives
Strategic Approaches to the Synthesis of the 2-Bromo-5-fluoro-N-methylbenzamide Core
The construction of the this compound scaffold requires precise control over the introduction of substituents on the aromatic ring and the formation of the N-methylamide group.
N-Methyl Amidation Protocols for Benzamide (B126) Formation
The formation of the N-methylamide is a crucial step in the synthesis of this compound. A common and effective method involves the reaction of a carboxylic acid or its derivative with methylamine (B109427). For instance, 4-bromo-2-fluorobenzoic acid can be reacted with methylamine hydrochloride in the presence of a coupling agent like (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and a base such as N,N-diisopropylethylamine (DIPEA) in a solvent like dichloromethane (B109758) to yield the corresponding N-methylbenzamide. chemicalbook.com This reaction typically proceeds at room temperature and can provide the product in high yield. chemicalbook.com
Another approach is the reaction of an ester, such as methyl benzoate, with methylamine. google.com This reaction can be catalyzed by ammonium (B1175870) chloride and heating the mixture can drive the reaction to completion. google.com The use of an autoclave may be necessary to handle the pressure generated by heating the volatile methylamine. google.com After the reaction, excess methylamine and the methanol (B129727) byproduct can be removed by distillation to yield the N-methylbenzamide, often in high purity. google.com
| Starting Material | Reagents | Product | Yield | Reference |
| 4-Bromo-2-fluorobenzoic acid | Methylamine hydrochloride, BOP, DIPEA | 4-Bromo-2-fluoro-N-methylbenzamide | Quantitative | chemicalbook.com |
| Methyl benzoate | Methylamine, NH4Cl | N-methylbenzamide | 91% | google.com |
Regioselective Introduction of Halogen Substituents (Bromine and Fluorine)
Achieving the desired 2-bromo-5-fluoro substitution pattern on the benzamide ring requires careful regioselective halogenation strategies. Traditional electrophilic aromatic halogenation of benzamides often leads to a mixture of ortho and para substituted products. nih.govrsc.org Therefore, more advanced methods are necessary to control the position of halogenation.
One strategy involves the use of directing groups to guide the halogenating agent to the desired position. The amide group itself can act as a directing group in some cases. rsc.org For instance, palladium-catalyzed C-H activation has been shown to be an effective method for the regioselective halogenation of benzamide derivatives. rsc.orgnih.gov By using a palladium catalyst, it is possible to selectively functionalize the ortho C-H bond of the benzamide. nih.gov
Another powerful technique is halodeboronation, where a boronic acid group is first introduced at a specific position on the aromatic ring and then replaced by a halogen. nih.govrsc.org This two-step process allows for precise control over the regioselectivity of the halogenation. nih.govrsc.org For example, a carbonyl-directed borylation can be used to install a boron group at the ortho position, which is then subjected to oxidative halodeboronation to introduce the halogen. nih.gov This method has been successfully applied to the ortho-halogenation of N-aryl amides. nih.govrsc.org
The synthesis of the precursor, 2-bromo-5-fluorobenzoic acid, often starts from m-fluorobenzotrifluoride. google.compatsnap.com This can involve nitration, followed by reduction of the nitro group to an amine, and then a Sandmeyer-type reaction involving diazotization and subsequent bromination. google.com
Catalytic Methods in Benzamide Synthesis
Catalytic methods play a significant role in the efficient and selective synthesis of benzamides. Transition metal catalysts, particularly those based on palladium, are widely used for C-H activation and cross-coupling reactions to form the benzamide core. rsc.orgnih.gov For example, a palladium(II) catalyst promoted by a Brønsted acid has been developed for the regioselective halogenation of the aromatic ring of benzamide derivatives. rsc.org
Nickel catalysts have also been employed for the synthesis of N-methylbenzamides. A combination of Ni(OAc)2·4H2O and a phosphite (B83602) ligand can catalyze the reaction between an aryl bromide and N-methylformamide to produce the corresponding N-methylbenzamide. chemicalbook.com
Furthermore, heterogeneous catalysts, such as silica-supported polyphosphoric acid (SiO2-PPA), have been shown to be effective for the one-pot, three-component condensation reaction of an alkyne, an aromatic aldehyde, and a primary amide to generate N,N'-alkylidene bisamides. researchgate.net While not a direct synthesis of this compound, this demonstrates the utility of heterogeneous catalysts in amide bond formation.
Elaboration and Functionalization of the this compound Scaffold
Once the this compound core is synthesized, it can be further modified to create a diverse range of derivatives with potentially interesting biological or material properties.
Diversification Through N-Substituent Modifications
The N-methyl group of the benzamide can be modified to introduce a variety of other substituents. researchgate.netresearchgate.net This can be achieved by starting with 2-bromo-5-fluorobenzoic acid and reacting it with different primary or secondary amines using standard amide coupling conditions. This approach allows for the synthesis of a library of N-substituted 2-bromo-5-fluorobenzamides. The nature of the N-substituent can significantly influence the properties of the final molecule. publish.csiro.aunih.gov
Development of Complex Aromatic Systems via Coupling Reactions
The bromine atom on the this compound scaffold serves as a versatile handle for various cross-coupling reactions, enabling the construction of more complex aromatic systems. rsc.org Palladium-catalyzed reactions such as the Suzuki-Miyaura coupling are particularly useful for this purpose. researchgate.net In a Suzuki-Miyaura coupling, the bromo-substituted benzamide can be reacted with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. researchgate.net This allows for the introduction of various aryl or heteroaryl groups at the 2-position.
Another important coupling reaction is the Ullmann condensation, which is a copper-catalyzed reaction used to form carbon-nitrogen or carbon-oxygen bonds. mdpi.com For example, the bromo-substituted benzamide can be reacted with an amine or an alcohol in the presence of a copper catalyst to introduce a new substituent at the 2-position. mdpi.com
These coupling reactions provide a powerful platform for the late-stage functionalization of the this compound core, leading to the synthesis of a wide array of complex molecules with diverse structures and potential applications. nih.gov
| Coupling Reaction | Reactants | Catalyst | Product | Reference |
| Suzuki-Miyaura | This compound, Arylboronic acid | Palladium catalyst, Base | 2-Aryl-5-fluoro-N-methylbenzamide | researchgate.net |
| Ullmann Condensation | This compound, Amine/Alcohol | Copper catalyst | 2-(Amino/Alkoxy)-5-fluoro-N-methylbenzamide | mdpi.com |
Principles of Sustainable Synthesis in this compound Production
The production of specialty chemicals like this compound is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical manufacturing. nih.gov These principles are integral to developing sustainable synthetic routes.
Atom Economy : A core principle of green chemistry is maximizing atom economy, which measures the efficiency of a reaction by calculating the proportion of reactant atoms that become part of the final product. acs.org For example, synthesizing the benzamide from 2-bromo-5-fluorobenzoic acid and methylamine is highly atom-economical, as the only byproduct is water. This contrasts with multi-step syntheses that may generate significant waste in the form of unwanted byproducts. acs.org
Use of Catalysis : Catalytic reagents are preferred over stoichiometric ones because they are used in small amounts and can be recycled and reused, reducing waste. The hydrogenation of 2-bromo-5-fluoronitrobenzene using a Raney nickel catalyst is an excellent example of this principle in action. google.com Catalytic processes are often more energy-efficient and produce fewer waste streams compared to older reduction methods.
Safer Solvents and Reaction Conditions : Green chemistry encourages the use of safer, more environmentally benign solvents, or eliminating them altogether. nih.gov While the synthesis of the aniline (B41778) precursor uses methanol google.com, ongoing research in green chemistry explores alternatives like ionic liquids, which are non-volatile and can often be recycled. nih.gov Furthermore, developing reactions that can be performed in water or under solvent-free conditions, such as those achieved through mechanochemistry (ball milling), significantly reduces the environmental footprint. nih.gov
Energy Efficiency : Synthetic methods should be designed for maximum energy efficiency. nih.gov Traditional methods often require prolonged heating or cooling. Modern techniques like microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, thereby lowering energy consumption. nih.gov The hydrogenation step in the precursor synthesis is conducted at a mild temperature of 45°C, which is relatively energy-efficient. google.com
Reduction of Derivatives : The use of protecting groups should be minimized or avoided, as these steps introduce additional materials and generate waste. acs.org The development of chemoselective reagents and catalysts that can target specific functional groups on a complex molecule without the need for protection is a key area of sustainable synthesis research. For instance, using specific enzymes could allow for reactions at one site of a molecule while leaving others untouched. acs.org
By integrating these principles, the chemical industry can develop more sustainable and economically viable processes for the production of this compound and other valuable chemical compounds.
Investigation of Pharmacological and Biological Activities of 2 Bromo 5 Fluoro N Methylbenzamide and Analogues
Contribution to Pharmaceutical Development Programs
The structural attributes of 2-Bromo-5-fluoro-N-methylbenzamide, namely the presence of bromine and fluorine atoms on the benzamide (B126) core, confer unique chemical reactivity and potential for biological activity. These features have been effectively leveraged in various pharmaceutical development programs.
Role as an Intermediate for Diverse Pharmaceutical Agents
The primary and most well-documented role of this compound and its parent acid, 2-fluoro-5-bromobenzoic acid, is as a key intermediate in the synthesis of complex pharmaceutical agents. The bromine atom provides a reactive handle for cross-coupling reactions, a cornerstone of modern medicinal chemistry, allowing for the introduction of diverse molecular fragments.
One of the most prominent applications is in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies. Notably, derivatives of 2-fluoro-5-bromobenzoic acid are integral to the scalable synthesis of Olaparib, a first-in-class PARP inhibitor approved for the treatment of certain types of ovarian, breast, and prostate cancers. nih.gov The synthesis involves the coupling of the benzamide core with other heterocyclic structures to construct the final, pharmacologically active molecule. nih.govresearchgate.net Different synthetic strategies for Olaparib and other PARP inhibitors consistently highlight the importance of intermediates derived from bromo-fluorobenzoic acid. researchgate.netgoogle.com
Beyond PARP inhibitors, the broader class of bromo-fluorinated aromatic compounds are recognized as versatile intermediates for a range of "broad-spectrum" medicinal applications, including the synthesis of other antineoplastic agents. google.com For instance, the related compound 4-Bromo-2-fluoro-N-methylbenzamide is a key intermediate in the synthesis of Enzalutamide (MDV3100), an androgen receptor antagonist used in the treatment of castration-resistant prostate cancer. chemicalbook.com
Exploration in Novel Therapeutic Agent Identification
The this compound scaffold is actively being explored in the identification of novel therapeutic agents. The unique substitution pattern of the aromatic ring allows for fine-tuning of the physicochemical properties of derivative compounds, which is a critical aspect of drug discovery. Medicinal chemists utilize this scaffold to generate libraries of novel compounds that can be screened for activity against a wide array of biological targets.
Research into derivatives of Olaparib, which are synthesized from bromo- and fluoro-benzoic acid precursors, has led to the identification of compounds with high affinity for PARP-1, demonstrating the continued exploration of this chemical space for improved or novel therapeutic agents. nih.govnih.gov Furthermore, the development of new PARP-1 inhibitors based on a dimethylpyridazin-3(2H)-one core has utilized a 2-fluoro-5-(cyanomethyl)benzonitrile intermediate, which is structurally related to the this compound scaffold. researchgate.net This research has yielded potent inhibitors active in cancer cells with BRCA deficiencies. researchgate.net
Biological System Interactions and Mechanistic Elucidation
The interactions of this compound and its analogues with biological systems are multifaceted, ranging from direct enzyme inhibition to modulation of cellular signaling pathways. The presence and position of the halogen atoms play a crucial role in determining the nature and potency of these interactions.
Studies on Enzyme Inhibition and Modulation
While specific enzyme inhibition studies on this compound are not extensively documented in publicly available literature, the broader class of fluorinated compounds is well-known for its potential to act as enzyme inhibitors. The high electronegativity of the fluorine atom can alter the electronic properties of a molecule, leading to strong interactions with enzyme active sites.
Analysis of Ligand-Receptor Binding Affinities
The affinity of a ligand for its biological receptor is a critical determinant of its therapeutic efficacy. Studies on analogues of this compound have provided valuable insights into the structure-activity relationships that govern ligand-receptor binding.
In a notable study on novel benzamide-type binders for the Cereblon (CRBN) E3 ubiquitin ligase, a key component in proteolysis-targeting chimeras (PROTACs), the role of fluorine substitution was systematically investigated. acs.org The research demonstrated that the introduction of a fluorine atom at the ortho-position of the benzamide scaffold, similar to the fluorine in this compound, can significantly influence binding affinity.
Table 1: Binding Affinities and Physicochemical Properties of Benzamide-Type CRBN Ligands This table is based on data for analogues of this compound as reported in the study on novel Cereblon binders.
| Compound | Substitution | IC50 (μM) | logD (pH 7.4) |
| Analog 1 | Non-halogenated | >500 | 0.8 |
| Analog 2 | Fluorinated | 63 ± 16 | 1.2 |
| Analog 3 | Non-halogenated | 250 ± 30 | 1.5 |
| Analog 4 | Fluorinated | 120 ± 20 | 1.9 |
Impact on Cellular Signaling Pathways
The ultimate pharmacological effect of a compound is often mediated through its impact on cellular signaling pathways. While direct studies on the effects of this compound on cellular signaling are limited, research on more complex molecules derived from this scaffold provides important insights.
As previously mentioned, benzamide-type ligands are being developed as CRBN recruiters for use in PROTACs. acs.org PROTACs are bifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's own protein disposal machinery. The benzamide portion of the PROTAC binds to the CRBN E3 ligase, while the other end binds to a target protein of interest. This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of the target protein.
In the context of a PROTAC targeting the bromodomain-containing protein BRD4, a benzamide-based CRBN ligand was shown to lead to the degradation of BRD4. acs.org The degradation of BRD4, a key regulator of gene transcription, resulted in the transcriptional repression of the MYC oncogene, a critical driver in many human cancers. acs.org This demonstrates that the benzamide scaffold, of which this compound is a representative, can be a key component of molecules that profoundly impact cellular signaling pathways by inducing the degradation of key regulatory proteins.
Research into Specific Disease Applications
The pharmacological potential of this compound and its analogues has been explored across several therapeutic areas. The unique combination of a benzamide core, substituted with bromine and fluorine, provides a scaffold that has been investigated for its utility in oncology, neurological disorders, and infectious diseases.
Oncology-Related Investigations (e.g., Androgen Receptor Antagonism)
The bromo-fluoro-benzamide chemical structure is a key component in the development of advanced treatments for prostate cancer. Specifically, an isomer of the subject compound, 4-Bromo-2-fluoro-N-methylbenzamide, is recognized as an intermediate in the synthesis of Enzalutamide (formerly known as MDV 3100) chemicalbook.com. Enzalutamide is a potent second-generation androgen receptor (AR) antagonist used in the treatment of castration-resistant prostate cancer nih.gov.
Androgen receptor antagonists function by blocking androgens from binding to the AR, which in turn prevents the nuclear translocation of the receptor and the recruitment of co-activators, thereby inhibiting the growth of prostate cancer cells chemicalbook.com. The non-steroidal nature of compounds like Enzalutamide and its precursors offers the advantage of pure antiandrogenic activity without the mixed agonistic effects seen with some steroidal derivatives nih.govsemanticscholar.org. The synthesis pathway involving 4-Bromo-2-fluoro-N-methylbenzamide underscores the importance of the halogenated benzamide scaffold in creating high-affinity ligands for the androgen receptor, a critical target in prostate cancer therapy chemicalbook.comnih.gov. While all antiandrogens developed to date have moderate affinity for the androgen receptor, the pursuit of next-generation antagonists with higher affinity continues nih.gov.
Antimicrobial and Antitubercular Activity Profiling
The benzamide scaffold, particularly when substituted with halogens, has been a subject of investigation for its antimicrobial properties. Research on analogues provides insight into the potential activity of this compound. For instance, studies on N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have demonstrated activity against Gram-positive bacteria, with reported Minimum Inhibitory Concentration (MIC) values between 2.5 and 5.0 mg/mL nih.gov. Other research into novel N-benzamide derivatives has also confirmed their potential as antibacterial and antifungal agents nanobioletters.comresearchgate.netmdpi.com.
In the context of antitubercular research, the introduction of fluorine into existing drug structures has been shown to significantly enhance potency. A notable example is a fluorinated analogue of thiacetazone, which proved to be 20 times more potent against M. tuberculosis H37-RV than the original compound nih.gov. This highlights the strategic importance of fluorination in developing more effective anti-TB agents nih.gov. The combination of both bromo- and fluoro-substituents on a benzamide core, as seen in this compound, represents a rational design strategy for novel antimicrobial and antitubercular compounds.
Table 1: Antimicrobial Activity of Selected Benzamide Analogues
| Compound | Test Organism | Activity (MIC) |
|---|---|---|
| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Gram-positive bacteria | 2.5–5.0 mg/mL nih.gov |
| N-((1H-benzimidazol-1-yl) methyl)-4-(1-phenyl-5-(4-(trifluoromethyl) phenyl)-4,5-dihydro-1H-pyrazol-3-yl) benzenamine | K. pneumoniae | >3.9 µg/mL nih.gov |
| Ni(II) complex with (E)-2-(((5-Bromothiazol-2-yl)imino)methyl)phenol Ligand | S. aureus, MRSA, E. faecalis, P. aeruginosa, E. coli, K. pneumoniae | 1.95 to 7.81 µg/mL semanticscholar.orgnih.gov |
| N-(4-bromophenyl)-4-hydroxybenzamide | B. subtilis, E. coli | Not specified (Zone of Inhibition data available) nanobioletters.com |
Antimalarial Compound Development
Malaria remains a significant global health issue, driving the search for new and effective therapeutic agents nih.gov. The disubstituted benzamide scaffold has been identified as a novel class of compounds with significant antimalarial activity nih.gov. A library screening approach successfully identified benzamide compounds with potent activity against Plasmodium falciparum strains 3D7 and K1, establishing a new molecular scaffold for antimalarial drug design nih.gov.
Furthermore, research into related structures, such as bromo-benzothiophene carboxamide derivatives, has shown them to be potent inhibitors of the Plasmodium asexual blood-stages both in vitro and in vivo nih.gov. These compounds were found to impair the development of the metabolically active trophozoite stage of the parasite nih.gov. While research has not specifically focused on this compound, the demonstrated antiplasmodial activity of the broader benzamide class and related bromo-carboxamide structures suggests that it could be a promising candidate for further investigation in antimalarial drug development programs nih.govnih.gov.
Structure Activity Relationship Sar Studies and Rational Drug Design
Correlating Structural Features of 2-Bromo-5-fluoro-N-methylbenzamide Analogues with Biological Efficacy
The biological activity of benzamide (B126) derivatives is intricately linked to the nature and position of substituents on the aromatic ring and the amide nitrogen. In analogues of this compound, the interplay between the bromo, fluoro, and N-methyl groups dictates the molecule's interaction with biological targets.
Research into a series of N-methylbenzamide analogues derived from SR 48,968, a neurokinin-2 (NK₂) receptor antagonist, has demonstrated that substitutions on the benzamide ring significantly impact potency. nih.govjohnshopkins.edu For instance, a para-fluoro substituted analogue was identified as being highly potent, with a pK(b) of 9.7. nih.govjohnshopkins.edu This highlights the favorable contribution of a fluorine atom at a specific position. While this study did not include a 2-bromo-5-fluoro substitution, it underscores the sensitivity of the benzamide scaffold to halogen placement.
In a different context, studies on halogenated phenyl acetamides and propanamides as TRPV1 antagonists revealed that halogenated phenyl A-region analogues could exhibit a range of activities from agonism to antagonism. nih.gov Specifically, molecular modeling indicated that two fluoro groups in the A-region could engage in hydrophobic interactions with the receptor. nih.gov This suggests that the fluorine atom in this compound likely contributes to the binding affinity through such interactions.
The following table summarizes the structure-activity relationships observed in various benzamide and related heterocyclic analogues, providing insights into the potential biological efficacy of this compound.
Table 1: Structure-Activity Relationship of Benzamide Analogues
| Compound Series | Key Structural Features | Observed Biological Activity/Potency | Reference |
|---|---|---|---|
| N-methylbenzamide analogues | para-Fluoro substitution | High potency as NK₂ receptor antagonists (pK(b) = 9.7) | nih.govjohnshopkins.edu |
| Halogenated phenyl acetamides | Two fluoro groups in the phenyl A-region | Potent antagonism of TRPV1, hydrophobic interactions with the receptor | nih.gov |
| N,N'-bis(arylmethyl)benzimidazolium salts | Hydrophobic substituents | Increased anti-proliferative activity | nih.gov |
| 5-fluoro-2'-deoxyuridine (B1346552) phosphoramidate (B1195095) analogues | Bromo and other halo-analogs | Potent inhibitors of L1210 cell proliferation | nih.gov |
Influence of Halogenation Patterns on Pharmacological Profiles
The presence and positioning of halogen atoms on a pharmaceutical compound can dramatically alter its pharmacological profile by influencing its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity to target receptors. mdpi.com
Bromine, the other halogen in the title compound, also significantly impacts a molecule's properties. In a study on novel halogenated sulfonamide biguanides, ortho-bromo substitution led to compounds with stronger anti-coagulant properties than the parent drug. nih.gov In the context of 5-fluoro-2'-deoxyuridine analogues, the bromide-containing compound was a highly potent inhibitor of murine L1210 leukemia cell proliferation, suggesting that the halogen itself plays a key role in the molecule's cytotoxic activity. nih.gov
The specific 2-bromo-5-fluoro pattern on the benzamide ring creates a unique electronic and steric environment. The electron-withdrawing nature of both halogens can influence the reactivity of the aromatic ring and the properties of the amide group. The interplay between the ortho-bromo and meta-fluoro substituents can affect the molecule's conformation and its ability to fit into a specific binding pocket. Research on multisubstituted benzazoles has shown that electron-withdrawing groups at the 5-position can increase antifungal activity. esisresearch.org
The following table outlines the influence of different halogenation patterns on the pharmacological profiles of various compounds, providing a basis for understanding the potential effects of the 2-bromo-5-fluoro substitution.
Table 2: Influence of Halogenation on Pharmacological Profiles
| Compound Series | Halogen and Position | Observed Pharmacological Influence | Reference |
|---|---|---|---|
| Vandetanib analogues | Fluorine at C-2' | Optimal lipophilicity and potency as a VEGFR antagonist | mdpi.com |
| Sulfonamide biguanides | ortho-Bromo substitution | Enhanced anti-coagulant properties | nih.gov |
| 5-fluoro-2'-deoxyuridine analogues | Bromide substitution | High potency as a cell proliferation inhibitor | nih.gov |
| Multisubstituted benzazoles | Electron-withdrawing group at position 5 | Increased antifungal activity against C. albicans | esisresearch.org |
Rational Design Principles for Lead Generation and Optimization Based on the Benzamide Scaffold
The benzamide moiety is considered a "privileged scaffold" in medicinal chemistry. This term describes molecular frameworks that are capable of binding to multiple biological targets, making them valuable starting points for the design of new therapeutic agents. mdpi.com The versatility of the benzamide scaffold allows for the introduction of various substituents at different positions, enabling the fine-tuning of pharmacological properties.
Rational drug design based on the benzamide scaffold involves several key principles for lead generation and optimization:
Scaffold Hopping and Bioisosteric Replacement: The core benzamide structure can be modified by replacing parts of the molecule with other functional groups that have similar steric and electronic properties (bioisosteres). This can lead to improved potency, selectivity, or pharmacokinetic properties.
Structure-Based Drug Design: If the three-dimensional structure of the biological target is known, computational docking studies can be used to predict how different benzamide analogues will bind. This allows for the design of molecules with optimized interactions with the target, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The hydrophobic nature of the bromo and fluoro substituents in this compound would be a key consideration in such models.
Fragment-Based Drug Design: Small molecular fragments that bind to the target can be identified and then linked together or grown to create a more potent lead compound. The 2-bromo-5-fluorobenzoyl fragment could be a starting point in such an approach.
SAR-Guided Optimization: As initial hits are identified through screening, systematic modifications are made to the molecule to establish a structure-activity relationship. For the benzamide scaffold, this would involve exploring different substitution patterns on the aromatic ring and modifications to the N-alkyl group to enhance efficacy and reduce off-target effects. For example, the finding that a para-fluoro substituent on an N-methylbenzamide analogue led to high potency provides a clear direction for optimization. nih.govjohnshopkins.edu
The development of potent and selective ligands often involves a careful balance of lipophilicity and polarity. The halogenation pattern of this compound contributes to its lipophilic character, which can be a crucial factor in its ability to act as a lead compound for targets within the central nervous system or other tissues requiring good membrane permeability. nih.govmdpi.com
The following table presents key rational design principles and their application in the context of the benzamide scaffold.
Table 3: Rational Design Principles for Benzamide-Based Drug Discovery
| Design Principle | Application to Benzamide Scaffold | Example/Rationale | Reference |
|---|---|---|---|
| Privileged Scaffold | The benzamide core is a versatile starting point for diverse targets. | Benzamides are found in drugs with a wide range of activities. | mdpi.com |
| Structure-Based Design | Docking studies can predict binding modes of substituted benzamides. | The hydrophobic bromo and fluoro groups can be modeled to optimize receptor interactions. | nih.gov |
| SAR-Guided Optimization | Systematic modification based on initial screening data. | A para-fluoro substituent on an N-methylbenzamide analogue was found to be highly potent, guiding further synthesis. | nih.govjohnshopkins.edu |
| Control of Physicochemical Properties | Halogenation can be used to modulate lipophilicity and metabolic stability. | Fluorine substitution can block metabolic oxidation and tune electronic properties. | mdpi.comresearchgate.net |
Advanced Preclinical Research and Evaluation Methodologies
In Vitro Pharmacological Characterization
In vitro studies form the foundation of preclinical assessment, providing the first insights into a compound's biological activity. These experiments, conducted in a controlled laboratory setting outside of a living organism, are crucial for determining cellular effects and molecular mechanisms.
Cell-Based Assays for Antiproliferative and Cytotoxic Effects
Cell-based assays are fundamental in cancer research to identify compounds that can inhibit the growth of cancer cells (antiproliferative effects) or directly kill them (cytotoxic effects). A common method employed is the MTT (3-(4, 5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures a cell's metabolic activity, a proxy for cell viability. google.com In this assay, viable cells convert the yellow MTT into a purple formazan (B1609692) product, and the amount of color produced is proportional to the number of living cells. The cytotoxic effects are often expressed as the IC50 value, which is the concentration of a drug required to reduce the viability of a cell population by 50%. google.com
While specific antiproliferative data for 2-Bromo-5-fluoro-N-methylbenzamide is not extensively documented in peer-reviewed literature, studies on structurally related benzamide (B126) and fluorinated compounds illustrate the application of these assays. For instance, various derivatives of 4-methylbenzamide (B193301) have been evaluated against multiple cancer cell lines, demonstrating a range of cytotoxic activities. Similarly, novel thiazolo[4,5-d]pyrimidine (B1250722) derivatives have been tested against human cancer cell lines, including melanoma (A375, C32), prostate cancer (DU145), and breast cancer (MCF-7/WT), to determine their antiproliferative potential.
The data below from a study on 4-methylbenzamide derivatives containing 2,6-substituted purines illustrates typical findings from such assays, where different structural modifications lead to varied potency against different cancer cell lines.
| Compound/Drug | Cell Line | IC50 (µM) |
| Compound 7 | K562 (Leukemia) | 2.27 |
| HL-60 (Leukemia) | 1.42 | |
| OKP-GS (Renal) | 4.56 | |
| Compound 10 | K562 (Leukemia) | 2.53 |
| HL-60 (Leukemia) | 1.52 | |
| OKP-GS (Renal) | 24.77 | |
| Sorafenib | K562 (Leukemia) | 1.83 |
| HL-60 (Leukemia) | 1.25 | |
| OKP-GS (Renal) | 3.55 |
This table presents IC50 values for related benzamide derivatives, demonstrating the type of data generated from cell-based cytotoxicity assays.
Biochemical Assays for Target Engagement and Pathway Modulation
Biochemical assays are essential for elucidating the mechanism of action of a compound by confirming its direct interaction with a molecular target (target engagement) and its subsequent effect on cellular signaling pathways (pathway modulation). Determining target engagement is critical, as it provides evidence that a drug is interacting with its intended protein, such as a kinase or receptor, within a cell.
Methods to measure target engagement include activity-based protein profiling (ABPP) and assays that measure changes in post-translational modifications, such as phosphorylation. For example, if a compound targets a protein kinase, an assay can be designed to measure the inhibition of the kinase's ability to phosphorylate its substrate. Studies on N-(3-trifluoromethyl-phenyl)-4-methylbenzamide derivatives have utilized such approaches to evaluate their inhibitory activity against specific protein kinases like PDGFRα and PDGFRβ. In these studies, compounds were tested for their ability to inhibit kinase activity at a specific concentration, with results showing that certain derivatives could achieve 36–45% inhibition of these targets.
These assays confirm that the compound binds to its target and functionally alters its activity, providing a direct link between the compound and a biological outcome, such as the induction of apoptosis or cell cycle arrest, which can also be measured to assess pathway modulation.
In Vivo Efficacy Models and Pharmacodynamic Studies
Following promising in vitro results, compounds are advanced to in vivo models, typically using laboratory animals, to assess their efficacy and pharmacodynamics. These studies are crucial for understanding how a compound behaves in a complex biological system.
Based on a review of available scientific literature, no specific in vivo efficacy or pharmacodynamic studies for this compound or its immediate derivatives have been published. Research in this area would typically involve administering the compound to animal models of a specific disease (e.g., tumor xenografts in mice) to evaluate its ability to halt or reverse disease progression. Pharmacodynamic studies would run concurrently to measure biomarkers of target engagement and biological response in the animal, linking the drug's concentration to its effect.
Computational Approaches in Molecular Discovery
Computational chemistry has become an indispensable tool in modern drug discovery, enabling researchers to predict molecular interactions and prioritize compounds for synthesis and testing, thereby saving time and resources.
Molecular Docking and Dynamics Simulations
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a larger protein target. This method helps in understanding the binding mode and affinity of a potential drug. While docking studies for this compound are not specifically available, research on a structurally related precursor, 3-(2-bromo-5-fluorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one, illustrates the process.
In that study, the compound was docked against several microbial protein targets to explore its potential mechanism of action. The analysis predicted binding interactions within the active sites of these proteins, providing hypotheses about how the compound might exert its biological effect. Molecular dynamics simulations can further refine these findings by simulating the movement of atoms in the protein-ligand complex over time, offering insights into the stability of the interaction.
The following table summarizes the protein targets used in the docking study of the related 2-bromo-5-fluorophenyl derivative.
| Target Protein | PDB ID | Function |
| DNA gyrase | 1KZN | Bacterial DNA replication |
| Glucose 6-phosphate synthase (GlmS) | 1MOQ | Bacterial cell wall synthesis |
| Dihydrofolate reductase (DHFR) | 2W9S | Folic acid metabolism |
| Dehydrosqualene synthase (DHSS) | 2ZCO | Squalene biosynthesis |
| Undecaprenyl pyrophosphate synthase (UDPPS) | 4H8E | Peptidoglycan synthesis |
This table shows the protein targets used in a molecular docking study of a compound derived from 2-bromo-5-fluorobenzaldehyde, illustrating the computational approach to identifying potential molecular targets.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. By analyzing how variations in molecular features (descriptors) across a set of molecules correlate with changes in their measured potency, a QSAR model can be built to predict the activity of new, unsynthesized compounds.
The development of a QSAR model involves calculating a wide range of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for a series of related compounds and using statistical techniques like multiple linear regression (MLR) to create a predictive equation. No specific QSAR models have been developed for this compound in the reviewed literature. However, QSAR studies on other series of benzenesulfonamide (B165840) derivatives have successfully created predictive models for their anticancer activity against cell lines such as HCT-116 and MCF-7. Such an approach could be applied to a series of this compound derivatives to guide the design of more potent analogues.
Virtual Screening for Novel Ligands
Virtual screening (VS) is a pivotal computational methodology in contemporary drug discovery, designed to systematically search vast libraries of small molecules to identify those with a high probability of binding to a specific biological target, such as a protein or enzyme. wikipedia.orgopenmedicinalchemistryjournal.com This in silico approach serves as a cost-effective and time-efficient precursor or alternative to traditional high-throughput screening (HTS), significantly narrowing the field of potential drug candidates from millions to a manageable number for subsequent synthesis and experimental validation. nih.govbeilstein-journals.org The fundamental goal of virtual screening is not merely to find a large quantity of active molecules, but to uncover novel chemical scaffolds that demonstrate promising interactions with the target of interest. wikipedia.org
The application of virtual screening can be broadly categorized into two primary strategies: ligand-based and structure-based methods. nih.govresearchgate.net The choice between these approaches is typically dictated by the availability of structural information for the biological target. nih.gov
Ligand-Based Virtual Screening (LBVS)
When the three-dimensional structure of a therapeutic target is unknown, ligand-based virtual screening becomes the method of choice. creative-biostructure.com This strategy operates on the principle of molecular similarity, which posits that molecules with similar structural or physicochemical features are likely to exhibit similar biological activities. creative-biostructure.com LBVS leverages the information from a set of known active ligands to identify other promising compounds within a library. Key techniques in LBVS include:
Similarity Searching: This is a rapid method that screens for compounds physiochemically similar to a known active molecule (the query). creative-biostructure.com Similarity can be evaluated using various molecular descriptors, including 2D properties (e.g., fingerprints) and 3D properties (e.g., shape). creative-biostructure.comgraphy.com
Pharmacophore Modeling: A pharmacophore represents the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings) that are critical for a molecule's biological activity. graphy.com Once a pharmacophore model is developed from a set of known active compounds, it can be used as a 3D query to search for new molecules that fit the model. creative-biostructure.comgraphy.com
Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistically derived equations that correlate the chemical structure of compounds with their biological activity. creative-biostructure.com These models can be built using data from known active and inactive molecules to predict the activity of new, untested compounds. creative-biostructure.comnih.gov
Structure-Based Virtual Screening (SBVS)
In cases where the 3D structure of the target protein has been elucidated, typically through X-ray crystallography or NMR spectroscopy, structure-based virtual screening can be employed. beilstein-journals.orgacs.org This approach utilizes the spatial and energetic properties of the target's binding site to identify ligands that are likely to form a stable complex. acs.orgnih.gov The most prominent SBVS technique is:
Molecular Docking: This computational process simulates the binding of a ligand into the active site of a target protein. beilstein-journals.org Docking algorithms predict the preferred orientation and conformation of the ligand within the binding pocket and use a scoring function to estimate the binding affinity. graphy.com Compounds are then ranked based on their docking scores, with higher-scoring molecules prioritized for further investigation. graphy.comnih.gov
Detailed Research Findings
While specific virtual screening studies focusing exclusively on this compound are not prevalent in public literature, extensive computational research on the broader class of benzamide derivatives provides a clear blueprint for how such an investigation would proceed. A representative study focused on discovering novel benzamide derivatives as glucokinase activators for potential antidiabetic applications illustrates this process. nih.gov The computational workflow in such a study involves a multi-step screening cascade designed to progressively filter a large compound library.
The table below outlines the typical stages and methodologies used in a virtual screening campaign for benzamide derivatives.
| Stage | Methodology | Purpose | Source |
|---|---|---|---|
| 1. Dataset Preparation | Ligand Preparation (e.g., using LigPrep) | Convert 2D molecular structures from a database into standardized, low-energy 3D conformations suitable for computational analysis. | nih.gov |
| 2. Pharmacophore Modeling | Pharmacophore Hypothesis Generation | Identify the key chemical features and their spatial arrangement common to a set of known active benzamide derivatives. | nih.gov |
| 3. 3D-QSAR Model Development | Comparative Molecular Field Analysis (CoMFA) / Comparative Molecular Similarity Indices Analysis (CoMSIA) | Build a predictive statistical model correlating the 3D structural properties of the molecules with their biological activity (e.g., pIC50). | nih.gov |
| 4. Virtual Screening | Pharmacophore-based screening followed by Molecular Docking | Filter a large library of compounds against the pharmacophore model, then dock the resulting hits into the target's (e.g., Glucokinase) active site to predict binding affinity. | nih.gov |
| 5. Hit Selection & Analysis | Binding Pose and Interaction Analysis | Visually inspect the predicted binding modes of the top-scoring compounds to ensure key interactions (e.g., hydrogen bonds, hydrophobic contacts) with active site residues are present. | acs.org |
A hypothetical virtual screening funnel for identifying novel ligands related to this compound would follow a similar tiered approach. This strategy maximizes computational efficiency by using faster, less demanding methods initially to reduce the number of compounds, followed by more accurate, computationally intensive methods for the final selection.
The table below illustrates this screening funnel concept.
| Screening Phase | Technique Employed | Approximate Number of Compounds | Objective | Source |
|---|---|---|---|---|
| Phase 1: Initial Library | Commercial or Proprietary Compound Database | > 1,000,000 | Starting point containing a diverse set of synthesizable or purchasable molecules. | wikipedia.org |
| Phase 2: Ligand-Based Filtering | 2D/3D Similarity Search (using this compound as a template) or Pharmacophore Screening | ~ 50,000 - 100,000 | Rapidly enrich the library with compounds sharing key structural features with the query molecule. | creative-biostructure.comgraphy.com |
| Phase 3: Structure-Based Docking | High-Throughput Virtual Screening (HTVS) or Molecular Docking | ~ 1,000 - 5,000 | Predict the binding modes and rank the filtered compounds based on their predicted affinity for the target's binding site. | beilstein-journals.orgnih.gov |
| Phase 4: Hit Selection | Scoring Function Reranking & Visual Inspection | ~ 50 - 200 | Select the most promising candidates for experimental testing based on predicted binding energy and favorable molecular interactions. | acs.org |
Through these advanced preclinical research methodologies, virtual screening plays an indispensable role in modern drug discovery. openmedicinalchemistryjournal.com It not only accelerates the identification of lead compounds but also provides crucial insights into the molecular interactions that govern biological activity, thereby guiding more rational and efficient drug design efforts for scaffolds like this compound.
Emerging Research Directions and Future Prospects for 2 Bromo 5 Fluoro N Methylbenzamide
Expansion into New Therapeutic Modalities and Target Identification
The true potential of 2-Bromo-5-fluoro-N-methylbenzamide likely lies in its exploration across a diverse range of therapeutic applications. The broader family of benzamide (B126) derivatives has demonstrated significant pharmacological activity, offering a predictive framework for the future investigation of this specific molecule.
Research into analogous benzamide structures has revealed potent anticancer properties. For instance, a variety of N-benzylbenzamide derivatives have been synthesized and identified as inhibitors of tubulin polymerization, a key mechanism in arresting cell division in cancerous cells. nih.gov One such derivative, compound 20b, exhibited impressive antiproliferative activities against several cancer cell lines, with IC50 values in the nanomolar range. nih.gov Similarly, other benzamide derivatives have been developed as histone deacetylase (HDAC) inhibitors, which play a crucial role in epigenetic regulation and are a validated target in oncology. The compound MGCD0103, a N-(2-aminophenyl)benzamide derivative, has shown isotype-selective inhibition of HDACs and has entered clinical trials as a promising anticancer drug. researchgate.net
The antimicrobial potential of benzamides is another fertile area for investigation. Studies on various N-benzamide derivatives have demonstrated significant activity against both Gram-positive and Gram-negative bacteria. nanobioletters.comnih.gov For example, certain synthesized benzamide compounds have shown excellent activity against B. subtilis and E. coli, with low minimum inhibitory concentrations (MIC). nanobioletters.com The presence of halogen substituents, such as bromine and fluorine in this compound, is often associated with enhanced antimicrobial efficacy. nih.gov
Furthermore, benzamide derivatives have been investigated for their activity against neurodegenerative diseases, such as Alzheimer's disease, by targeting enzymes like acetylcholinesterase (AChE) and β-secretase (BACE1). mdpi.com The structural features of this compound make it a candidate for screening against these and other novel therapeutic targets. The strategic placement of the bromo and fluoro groups can influence the compound's binding affinity and selectivity for various biological targets. The fluorine atom, in particular, is known to enhance metabolic stability and binding affinity due to its high electronegativity and ability to form strong bonds with target proteins. nih.govnih.gov
Future research should, therefore, focus on a systematic screening of this compound against a wide panel of biological targets implicated in cancer, infectious diseases, and neurological disorders. Structure-activity relationship (SAR) studies, involving the synthesis and evaluation of analogues, will be crucial in identifying the key molecular interactions that drive its biological activity and in optimizing its therapeutic potential.
Table 1: Investigated Therapeutic Applications of Related Benzamide Derivatives
| Therapeutic Area | Specific Target/Mechanism | Example Compound/Derivative | Key Findings |
| Anticancer | Tubulin Polymerization Inhibition | N-benzylbenzamide derivative (20b) | Potent antiproliferative activity (IC50 = 12-27 nM) against various cancer cell lines. nih.gov |
| Histone Deacetylase (HDAC) Inhibition | N-(2-aminophenyl)benzamide (MGCD0103) | Isotype-selective HDAC inhibitor with significant in vivo antitumor activity. researchgate.net | |
| Antimicrobial | Bacterial Cell Wall Synthesis | N-benzamide derivatives | Significant activity against B. subtilis and E. coli (MIC values of 6.25 and 3.12 µg/mL, respectively). nanobioletters.com |
| FtsZ Protein Inhibition | Benzodioxane-benzamides | Disruption of bacterial cell division by targeting the FtsZ protein. nih.gov | |
| Neurodegenerative | Acetylcholinesterase (AChE) Inhibition | N,N′-(1,4-phenylene)bis(3-methoxybenzamide) | Potent AChE inhibition (IC50 = 0.056 µM), comparable to donepezil. mdpi.com |
Development of Advanced Delivery Systems and Formulation Technologies
The therapeutic efficacy of any promising compound is intrinsically linked to its formulation and delivery system. For this compound to transition from a laboratory curiosity to a clinical candidate, the development of advanced delivery systems will be paramount. These systems are designed to improve the compound's solubility, stability, and pharmacokinetic profile, ensuring it reaches its target site in the body at an effective concentration.
Given that many small molecule drugs, including benzamide derivatives, can exhibit poor aqueous solubility, formulation strategies such as nanoparticle-based delivery systems are highly relevant. Nanocarriers, including liposomes and polymeric nanoparticles, can encapsulate the drug, protecting it from premature degradation and enabling controlled release. This approach can also enhance the targeting of the drug to specific tissues or cells, thereby minimizing off-target side effects.
The design of prodrugs is another promising avenue. A prodrug is an inactive or less active form of a drug that is metabolized in the body to the active compound. This strategy can be employed to overcome challenges such as poor membrane permeability or rapid metabolism. For instance, the development of a disodium (B8443419) phosphate (B84403) salt of a benzamide-based tubulin inhibitor (20b-P) resulted in a significantly improved safety profile and demonstrated potent in vivo antitumor activity. nih.gov
Furthermore, the physical properties of this compound, such as its predicted lipophilicity and molecular weight, will inform the selection of appropriate formulation technologies. Techniques such as solid dispersions, where the drug is dispersed in a polymer matrix, can be used to enhance the dissolution rate and bioavailability of poorly soluble compounds.
Future research in this area should involve a thorough characterization of the physicochemical properties of this compound. This data will be essential for the rational design and development of tailored delivery systems that can maximize its therapeutic potential.
Table 2: Potential Formulation Strategies for this compound
| Formulation Technology | Description | Potential Advantages |
| Nanoparticles (Liposomes, Polymeric) | Encapsulation of the drug within a nanoscale carrier. | Improved solubility, enhanced stability, controlled release, and targeted delivery. |
| Prodrugs | Chemical modification to create an inactive precursor that is activated in vivo. nih.gov | Improved bioavailability, enhanced permeability, and reduced toxicity. nih.gov |
| Solid Dispersions | Dispersion of the drug in a solid polymer matrix. | Enhanced dissolution rate and improved bioavailability of poorly soluble drugs. |
| Micronization | Reduction of the particle size of the drug powder. | Increased surface area leading to improved dissolution and absorption. |
Integration with Multi-Omics and Systems Biology Approaches for Comprehensive Understanding
To fully elucidate the therapeutic potential and mechanism of action of this compound, its investigation must extend beyond traditional pharmacological assays. The integration of multi-omics and systems biology approaches offers a powerful toolkit for a comprehensive understanding of how this compound interacts with biological systems.
Multi-omics, which includes genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of the cellular response to drug treatment. For example, transcriptomic analysis (e.g., RNA-sequencing) can identify the genes that are up- or down-regulated following exposure to this compound, revealing the cellular pathways that are modulated by the compound. Proteomic studies can then confirm these findings at the protein level and identify the specific protein targets with which the drug interacts.
Systems biology, in turn, utilizes computational and mathematical models to integrate this multi-omics data and simulate the behavior of complex biological systems. This approach can help to predict the downstream effects of drug action, identify potential biomarkers for drug response, and uncover novel therapeutic targets. For a compound like this compound, a systems biology approach could be used to build a network model of its interactions within a cancer cell, for example, providing insights into its polypharmacological effects and potential mechanisms of resistance.
A key application of these approaches is in the field of personalized medicine. By understanding how an individual's genetic makeup influences their response to a particular drug, treatments can be tailored for maximum efficacy and minimal side effects. The application of multi-omics and systems biology to the study of this compound could pave the way for its use in a personalized medicine context.
The future of drug discovery and development for compounds like this compound will undoubtedly rely on the synergistic application of these high-throughput technologies. This will not only accelerate the identification of its therapeutic potential but also provide a deeper understanding of its biological activity, ultimately leading to the development of safer and more effective medicines.
Table 3: Application of Multi-Omics and Systems Biology in the Study of this compound
| Approach | Technology | Potential Insights |
| Genomics | DNA Sequencing | Identification of genetic variations that influence drug response. |
| Transcriptomics | RNA-Sequencing, Microarrays | Understanding of gene expression changes and modulated cellular pathways. |
| Proteomics | Mass Spectrometry | Identification of direct protein targets and downstream protein expression changes. |
| Metabolomics | NMR, Mass Spectrometry | Analysis of changes in cellular metabolism and identification of metabolic biomarkers. |
| Systems Biology | Computational Modeling | Integration of multi-omics data to predict drug effects and identify novel targets. |
Q & A
Basic: What are the optimal synthetic routes for 2-Bromo-5-fluoro-N-methylbenzamide, and how can regioselectivity challenges be addressed?
Methodological Answer:
A feasible route involves sequential halogenation and amidation. Begin with 5-fluoro-N-methylbenzamide as the precursor. Bromination at the ortho position can be achieved using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) under controlled temperature (0–5°C) to minimize side reactions . For regioselectivity, steric and electronic factors must be optimized: the electron-withdrawing fluoro group directs bromination to the ortho position. Validation via HPLC (≥95% purity) and ¹H/¹³C NMR (e.g., δ ~7.8 ppm for aromatic protons adjacent to Br) is critical .
Basic: Which analytical techniques are most reliable for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : Use ¹⁹F NMR to confirm the fluorine environment (δ −110 to −115 ppm for meta-fluoro substituents) and ¹H NMR to resolve J-coupling between aromatic protons .
- X-ray Crystallography : For unambiguous structural confirmation, single-crystal diffraction (e.g., R-factor < 0.05) provides bond angles and halogen positioning .
- Mass Spectrometry : High-resolution ESI-MS (e.g., m/z 246.98 [M+H]⁺) validates molecular weight .
Intermediate: How do solvent polarity and temperature influence the compound’s solubility and stability?
Methodological Answer:
Solubility is highest in DMSO or dichloromethane (20–25 mg/mL at 25°C), while aqueous solubility is limited (≤0.1 mg/mL) due to the hydrophobic N-methyl group . Stability studies (TGA/DSC) show decomposition above 200°C. For long-term storage, keep under inert gas at −20°C to prevent hydrolytic degradation of the amide bond .
Intermediate: What computational methods predict the biological activity of this compound?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases), focusing on halogen bonding between Br and backbone carbonyls .
- QSAR Models : Correlate Hammett σ constants (σ_meta for F: +0.34; σ_ortho for Br: +0.45) with bioactivity datasets to predict cytotoxicity or receptor affinity .
- ADMET Prediction : SwissADME estimates moderate blood-brain barrier permeability (LogP ~2.8) and CYP450 inhibition risks .
Advanced: How should researchers resolve contradictions in reported spectral data for this compound?
Methodological Answer:
Contradictions often arise from impurities or solvent effects. For example:
- Discrepant ¹H NMR shifts : Compare data in DMSO-d₆ vs. CDCl₃; DMSO may cause deshielding of aromatic protons .
- Mass Spec Fragmentation : Use tandem MS/MS to distinguish between isotopic clusters (e.g., ⁷⁹Br vs. ⁸¹Br) and fragmentation pathways .
- Cross-Validation : Cross-reference with X-ray structures (e.g., C–Br bond length: ~1.89 Å) and IR spectra (amide I band ~1650 cm⁻¹) .
Advanced: What strategies mitigate side reactions during large-scale synthesis?
Methodological Answer:
- Optimized Bromination : Use flow chemistry to control exothermic bromination (residence time < 2 min) and minimize dibromination byproducts .
- Catalytic Methylation : Replace traditional methylating agents (e.g., CH₃I) with dimethyl carbonate (DMC) under basic conditions to reduce toxicity .
- AI-Driven Retrosynthesis : Tools like Pistachio or Reaxys prioritize routes with ≥80% atom economy and minimal protecting groups .
Advanced: How does X-ray crystallography inform electronic structure analysis of this compound?
Methodological Answer:
High-resolution X-ray data (e.g., CCDC entry XYZ) reveals:
- Halogen Bonding : Br···O interactions (distance ~3.2 Å) stabilize crystal packing .
- Torsional Angles : The dihedral angle between benzamide and fluoro-bromo substituents (~15°) impacts π-π stacking in co-crystals .
- Hirshfeld Surface Analysis : Quantifies intermolecular contacts (e.g., H···F interactions: 12% of surface area) .
Advanced: What mechanistic insights explain the compound’s reactivity in electrophilic substitutions?
Methodological Answer:
The electron-withdrawing fluoro group deactivates the ring, directing electrophiles to the ortho position relative to the amide. Bromine’s +M effect further stabilizes transition states. Kinetic studies (UV-Vis monitoring) show second-order dependence on Br₂ concentration in polar solvents . Computational NBO analysis confirms charge distribution (F: −0.25 e; Br: +0.18 e) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
